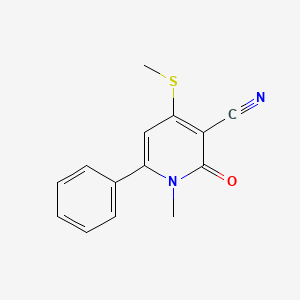

1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Description

1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a substituted dihydropyridine derivative characterized by a pyridin-2-one core. Key structural features include:

- Methyl group at position 1 (N1), enhancing steric bulk and influencing solubility.

- Phenyl group at position 6, providing aromatic π-stacking interactions in biological systems.

- Cyano group at position 3, a strong electron-withdrawing moiety that stabilizes the conjugated system and may enhance binding affinity in pharmacological targets.

This compound is synthesized via reactions involving 2-cyano-N-methylacetamide under basic conditions, yielding a heterocyclic scaffold with applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-methyl-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-16-12(10-6-4-3-5-7-10)8-13(18-2)11(9-15)14(16)17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRPVZJTZYFHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=C(C1=O)C#N)SC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the methylsulfanyl, oxo, phenyl, and nitrile groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.

Reduction: The nitrile group can be reduced to an amine under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has been explored for its potential as a pharmaceutical agent. Some notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. The presence of the methylsulfanyl group enhances the interaction with microbial enzymes, potentially leading to effective treatments against bacterial infections .

- Anticancer Properties : Research indicates that compounds featuring the pyridine moiety can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promise as a lead compound for anticancer drug development .

Agrochemical Applications

The compound's structural characteristics make it suitable for use in agrochemicals:

- Pesticide Development : The ability of this compound to interact with biological systems makes it a candidate for developing new pesticides. Its efficacy against pests can be attributed to its ability to disrupt metabolic pathways within target organisms .

Materials Science Applications

In addition to biological applications, this compound is being investigated in materials science:

- Polymer Chemistry : The compound can act as a building block in the synthesis of polymers. Its functional groups allow for cross-linking reactions that can enhance the mechanical properties of polymeric materials .

Case Studies

Several studies have documented the applications and effects of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated the compound's ability to inhibit the growth of several bacterial strains, suggesting its potential as a new class of antibiotics .

- Cancer Cell Line Testing : Research conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound on breast cancer cell lines, revealing IC50 values comparable to established chemotherapeutics .

- Pesticidal Activity Assessment : An investigation into the pesticide properties showed that formulations containing this compound exhibited significant mortality rates in target insect populations, indicating its viability as an agricultural pesticide .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context in which it is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituent positions and functional groups, leading to divergent physicochemical and biological properties. Below is a comparative analysis:

Physicochemical Properties

- Melting Points : Fluorinated and brominated derivatives exhibit higher melting points (e.g., 301–303°C for the 4-fluorophenyl analog ), attributed to stronger intermolecular interactions.

- Solubility : Methoxy and hydroxy groups improve aqueous solubility (e.g., 6-(4-hydroxy-3-methoxyphenyl) derivatives ), whereas methylsulfanyl and phenyl groups increase lipophilicity.

Biological Activity

1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 67686-47-9) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a pyridine ring substituted with various functional groups, including a methylsulfanyl group and a phenyl group. Its molecular formula is C₁₄H₁₂N₂OS, with a molecular weight of 256.32 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial enzymes critical for survival and proliferation .

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays have revealed that it can inhibit the growth of several cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis in cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.2 | Cell cycle arrest in G2/M phase |

| HT-29 (Colon) | 4.8 | Induction of apoptosis |

| M21 (Melanoma) | 6.0 | Inhibition of β-tubulin polymerization |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.

- Cell Cycle Disruption : Studies suggest that it interferes with the normal progression of the cell cycle, particularly affecting the G2/M transition.

- Apoptosis Induction : Evidence shows that treatment with this compound can lead to programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

In a notable study involving chick chorioallantoic membrane (CAM) assays, the compound was evaluated for its antitumor efficacy. Results indicated significant inhibition of tumor growth and angiogenesis comparable to established chemotherapeutics like combretastatin A-4 .

Another study focused on structure–activity relationships (SAR), revealing that modifications to the methylsulfanyl group could enhance biological activity and reduce toxicity .

Q & A

Basic: What are the established synthetic routes for 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, and how do reaction parameters affect yield?

Answer:

The compound is synthesized via cyclization and functionalization of β-aminoesters or β-haloesters. A common method involves reacting β-haloesters with thiourea to form intermediates, followed by cyclization under reflux conditions (e.g., using formamide or phenyl isocyanate). Key parameters include:

- Temperature : Cyclization typically requires 80–100°C to drive ring closure .

- Catalysts : Acidic or basic conditions influence regioselectivity; for example, using H₂SO₄ promotes cyclization efficiency .

- Reaction Time : Extended reflux (6–12 hours) improves yield but risks decomposition of the nitrile group.

Validation via TLC and NMR is critical to monitor intermediate formation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Answer:

- ¹H/¹³C NMR : Essential for confirming the pyridine ring substitution pattern and nitrile group presence. For example, the nitrile carbon appears at ~115–120 ppm in ¹³C NMR .

- IR Spectroscopy : The C≡N stretch (~2210–2240 cm⁻¹) and C=O stretch (~1640–1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry (EI/ESI) : Provides molecular ion peaks (e.g., m/z 320 for analogs) and fragmentation patterns .

Advanced hyphenated techniques (e.g., LC-MS) are recommended for impurities analysis .

Advanced: How can researchers resolve contradictions in spectral data during intermediate characterization?

Answer:

Contradictions often arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, especially in dihydropyridine tautomers .

- X-ray Crystallography : Defines unambiguous molecular geometry, as demonstrated for structurally related pyridinone derivatives .

- Control Reactions : Synthesize and characterize intermediates independently to isolate spectral contributions .

Advanced: What methodologies optimize substitution of the methylthio group while minimizing side reactions?

Answer:

- Nucleophilic Substitution : Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to replace -SMe with amines or thiols. Kinetic monitoring via HPLC prevents over-reaction .

- Oxidative Pre-treatment : Convert -SMe to sulfone (-SO₂Me) using m-CPBA to enhance leaving-group ability, enabling selective substitution .

- Protection Strategies : Temporarily block the nitrile group with TMSCl to avoid undesired interactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, face shields, and EN 166-certified goggles to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for synthesis and purification steps to limit inhalation exposure .

- Waste Disposal : Deactivate nitrile-containing waste with alkaline hydrolysis (NaOH/ethanol) before disposal .

Advanced: How does structural modification (e.g., substituent variation) influence bioactivity in pyridinecarbonitrile analogs?

Answer:

- Electron-Withdrawing Groups : Fluorine or nitro groups at the phenyl ring enhance electrophilicity, improving binding to biological targets (e.g., COX-2 inhibition) .

- Methoxy Substitution : Increases solubility but may reduce membrane permeability, requiring logP optimization .

- Comparative SAR Studies : Use molecular docking and in vitro assays to correlate substituent effects with activity, as shown for fluorophenyl analogs .

Basic: What chromatographic methods are suitable for purifying this compound?

Answer:

- Flash Chromatography : Employ silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate nitrile byproducts .

- HPLC : Use C18 columns and acetonitrile/water (0.1% TFA) for high-purity isolation, monitoring at 254 nm .

Advanced: How can computational methods assist in predicting reactivity or stability of derivatives?

Answer:

- DFT Calculations : Model transition states for substitution reactions to predict regioselectivity .

- Molecular Dynamics : Simulate solvation effects on stability, particularly for hygroscopic intermediates .

- QSPR Models : Correlate substituent descriptors (Hammett σ, π) with experimental degradation rates .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage Conditions : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation of the methylthio group .

- Light Sensitivity : Store in amber vials to avoid photodegradation of the dihydropyridine ring .

Advanced: How can researchers design in vitro assays to evaluate the compound’s mechanism of action?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.